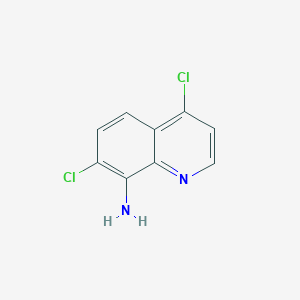

4,7-Dichloroquinolin-8-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,7-Dichloroquinolin-8-amine is a useful research compound. Its molecular formula is C9H6Cl2N2 and its molecular weight is 213.06 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 149793. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Overview

4,7-Dichloroquinolin-8-amine is a significant compound in medicinal chemistry, primarily known for its role as an intermediate in the synthesis of various pharmaceutical agents, particularly antimalarial drugs. Its structural characteristics allow it to participate in diverse chemical reactions, making it a valuable building block in drug development.

Medicinal Chemistry Applications

Antimalarial Agents :

this compound is crucial in synthesizing several well-known antimalarial drugs, including chloroquine and amodiaquine. These compounds function by inhibiting the heme polymerase enzyme in Plasmodium parasites, preventing the detoxification of heme into hemozoin, thereby leading to parasite death .

Anticancer Research :

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 and MDA-MB468. Research suggests that these compounds can be developed into new classes of anticancer drugs .

Antitubercular Activity :

Research has also indicated that derivatives of this compound possess antitubercular properties. Compounds synthesized from this precursor have been tested against Mycobacterium tuberculosis and have shown promising results in terms of efficacy compared to standard treatments .

Synthesis and Chemical Properties

This compound can be synthesized through various methods, including condensation reactions involving chloroanilines and oxaloacetic acid derivatives. The compound's structure allows for regioselective substitutions that enhance its biological activity .

Table 1: Summary of Biological Activities

Notable Research Insights

- Cytotoxicity Evaluation : A study evaluated a series of 4-aminoquinoline derivatives for their cytotoxic effects on breast cancer cell lines. The findings indicated that certain derivatives were more effective than traditional treatments like chloroquine .

- Molecular Docking Studies : In silico studies have been conducted to predict the binding affinities of synthesized compounds to target proteins involved in tuberculosis and malaria treatment. These studies provide insights into the potential effectiveness of new drug candidates derived from this compound .

- Synthetic Methodologies : Innovative synthetic methods have been developed for creating functionalized quinolines from this compound under mild conditions, enhancing yield and scalability for pharmaceutical applications .

Industrial Applications

In addition to its medicinal uses, this compound serves as a precursor in the production of dyes and pigments. Its ability to undergo various chemical transformations makes it valuable in industrial chemistry as well .

Propriétés

Formule moléculaire |

C9H6Cl2N2 |

|---|---|

Poids moléculaire |

213.06 g/mol |

Nom IUPAC |

4,7-dichloroquinolin-8-amine |

InChI |

InChI=1S/C9H6Cl2N2/c10-6-3-4-13-9-5(6)1-2-7(11)8(9)12/h1-4H,12H2 |

Clé InChI |

NXBHQIZYIFFHFR-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C2=NC=CC(=C21)Cl)N)Cl |

SMILES canonique |

C1=CC(=C(C2=NC=CC(=C21)Cl)N)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.